1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
CAS No.:
Cat. No.: VC16398378
Molecular Formula: C12H15ClFN3
Molecular Weight: 255.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClFN3 |
|---|---|
| Molecular Weight | 255.72 g/mol |
| IUPAC Name | 1-(3-fluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H14FN3.ClH/c1-16-9-11(8-15-16)7-14-6-10-3-2-4-12(13)5-10;/h2-5,8-9,14H,6-7H2,1H3;1H |
| Standard InChI Key | PYDPJJDXRLQZDJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)CNCC2=CC(=CC=C2)F.Cl |
Introduction
1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a synthetic organic compound characterized by its fluorophenyl and pyrazole functional groups. Such compounds are often studied for their potential applications in medicinal chemistry, particularly as intermediates in drug design and development. The presence of fluorine in the phenyl ring and the pyrazole moiety contributes to its unique chemical properties, including enhanced metabolic stability and bioactivity.
Molecular Formula and Weight
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Molecular formula: C11H13FN4
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Molecular weight: Approximately 220.25 g/mol
Synthesis
The synthesis of compounds like 1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine typically involves:
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Starting Materials:
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3-fluorobenzaldehyde or derivatives.
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Methylpyrazole.
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A reducing agent such as sodium borohydride (NaBH₄).
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Reaction Pathway:
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Formation of an intermediate Schiff base by reacting the aldehyde with the amine group of methylpyrazole.
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Reduction of the Schiff base to yield the final amine compound.
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Conditions:
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Solvent: Methanol or ethanol.
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Temperature: Room temperature to mild heating (25–50°C).
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Reaction Time: Typically 2–4 hours.
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Applications and Potential Uses
1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a candidate for pharmaceutical research due to its structural features. Its potential applications include:
Medicinal Chemistry
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Drug Development: Compounds with fluorophenyl and pyrazole groups are explored for their roles as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Biological Activity
While specific data on this compound's pharmacological profile is limited, similar structures have demonstrated:
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Anticancer activity by inhibiting specific cellular pathways.
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Anti-inflammatory effects through modulation of cytokine release.
Analog Studies
Compounds with similar structures (e.g., fluorophenyl-pyrazole derivatives) have been reported to exhibit:
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High binding affinity to protein targets due to π-stacking interactions.
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Improved pharmacokinetics attributed to fluorine substitution.
Biological Testing
While no direct studies were found for this compound, related molecules have been evaluated for:
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Cytotoxicity against cancer cell lines.
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Enzyme inhibition assays targeting kinases or oxidoreductases.
Limitations
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Lack of comprehensive biological data specific to this compound.
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Potential challenges in large-scale synthesis due to intermediate instability.
Future Directions
Research should focus on:
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Evaluating its pharmacological properties through in vitro and in vivo studies.
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Modifying its structure to enhance specificity for therapeutic targets.
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Exploring its role as a scaffold for multi-target drug design.
This article provides an overview of the compound's structural features, synthesis, potential applications, and areas for further research, emphasizing its relevance in chemical and pharmaceutical sciences.
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